
6-Phosphogluconic acid (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phosphogluconic acid (trisodium) is a phosphorylated sugar acid that plays a crucial role in the pentose phosphate pathway and the Entner-Doudoroff pathway. It is an intermediate in these metabolic pathways and is involved in the oxidative phase of the pentose phosphate pathway, where it is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase. It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phosphogluconic acid (trisodium) can be synthesized enzymatically. One common method involves the enzymatic conversion of glucose-6-phosphate to 6-phosphogluconic acid using glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase . The trisodium salt form is obtained by neutralizing the acid with sodium hydroxide or sodium carbonate, followed by crystallization .
Industrial Production Methods: Industrial production of 6-phosphogluconic acid (trisodium) typically involves large-scale enzymatic processes, ensuring high purity and yield. The enzymatic method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Phosphogluconic acid (trisodium) undergoes several types of chemical reactions, including:
Oxidation: It is oxidized to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH.
Common Reagents and Conditions:
Oxidation: Requires phosphogluconate dehydrogenase and NADP+ as a cofactor.
Dehydration: Requires 6-phosphogluconate dehydratase.
Major Products:
Oxidation: Ribulose 5-phosphate and NADPH.
Dehydration: 2-Keto-3-deoxy-6-phosphogluconate.
Scientific Research Applications
6-Phosphogluconic acid (trisodium) has a wide range of applications in scientific research:
Mechanism of Action
6-Phosphogluconic acid (trisodium) exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process. NADPH is a crucial cofactor in reductive biosynthesis and antioxidant defense . The compound also acts as a competitive inhibitor of phosphoglucose isomerase, affecting glucose metabolism .
Comparison with Similar Compounds
Glucose-6-phosphate: Another intermediate in the pentose phosphate pathway.
Ribulose 5-phosphate: The product of 6-phosphogluconic acid oxidation.
2-Keto-3-deoxy-6-phosphogluconate: A product of 6-phosphogluconic acid dehydration in the Entner-Doudoroff pathway.
Uniqueness: 6-Phosphogluconic acid (trisodium) is unique due to its dual role in both the pentose phosphate pathway and the Entner-Doudoroff pathway. Its ability to produce NADPH, a critical reducing agent, highlights its importance in cellular metabolism and antioxidant defense .
Properties
Molecular Formula |
C6H10Na3O10P |
|---|---|
Molecular Weight |
342.08 g/mol |
IUPAC Name |
trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/C6H13O10P.3Na/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t2-,3-,4+,5-;;;/m1.../s1 |
InChI Key |
CBQSOSFCUWVWAQ-CXKLNRRHSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


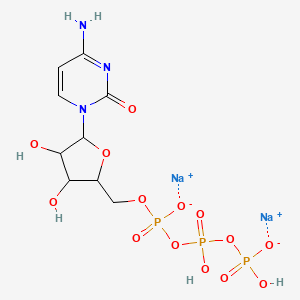
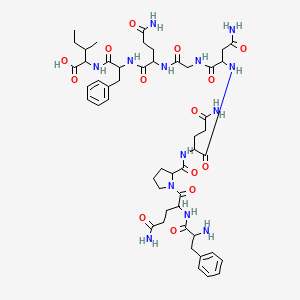
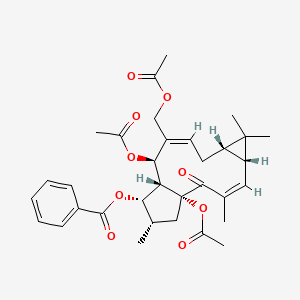
![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)

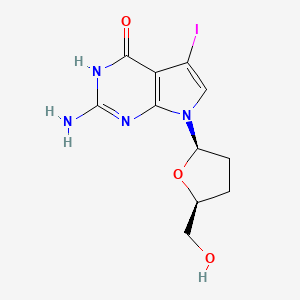
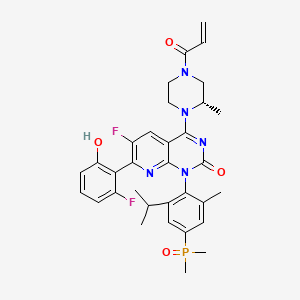
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)
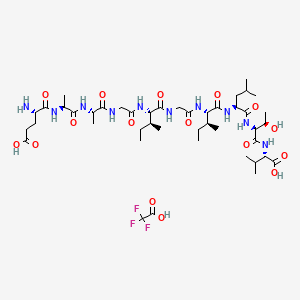
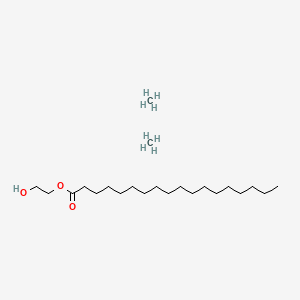
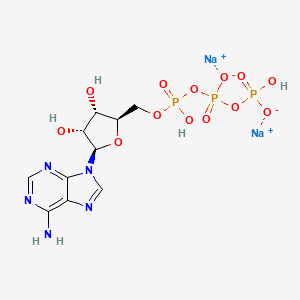
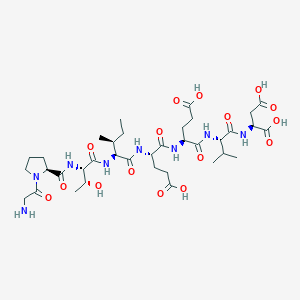
![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)
